molecular formula C16H19NO B1437561 N-(2-Methoxybenzyl)-2,3-dimethylaniline CAS No. 1020939-95-0

N-(2-Methoxybenzyl)-2,3-dimethylaniline

Cat. No. B1437561
M. Wt: 241.33 g/mol
InChI Key: DLGUFENDMJAKDZ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2,3-dimethylaniline is a synthetic compound that belongs to the NBOMe class of substances . These substances are N-benzylmethoxy derivatives of the 2C family compounds with an N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position . They are known to be potent serotonin 5-HT2A receptor agonist hallucinogens .


Synthesis Analysis

The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline and its isomers has been studied using chromatography-mass spectrometry methods . The gas chromatography analysis showed that the isothermal mode was more efficient than the usually applied temperature-programming mode for the separation of the mentioned isomers .


Molecular Structure Analysis

The molecular structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline is similar to other NBOMe compounds, with a methoxybenzyl group attached to the nitrogen of the phenethylamine backbone . This substitution significantly increases the potency of the molecule .


Chemical Reactions Analysis

N-(2-Methoxybenzyl)-2,3-dimethylaniline and other NBOMe compounds are extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof . CYP1A2, 2D6, 2C8, 2C19, and 3A4, were involved in the initial reactions of all investigated compounds .

Scientific Research Applications

  • Chemical Reactions and Synthesis : N-(2-Methoxybenzyl)-2,3-dimethylaniline is used in chemical reactions involving resonance-stabilized radicals. For instance, it reacts with 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals to produce specific aniline derivatives, while benzyl radicals and α-methoxycarbonylbenzyl radicals do not react with dimethylaniline. This indicates its selective reactivity and potential use in synthesizing specific organic compounds (Okazaki & Inamoto, 1968).

  • Analytical Techniques : It has been used in the diazotization-coupling spectrophotometric technique for determining various aromatic amines. This application is crucial in analytical chemistry for the quantification and analysis of complex organic compounds (Norwitz & Keliher, 1984).

  • Polymer and Material Science : In the field of polymer and material science, N-(2-Methoxybenzyl)-2,3-dimethylaniline derivatives have been synthesized and characterized for various applications. These include the study of their surface activity, aggregation behavior in aqueous solutions, and bactericidal activity. Such compounds are significant in developing new materials with specific properties (Zhao, Guo, Jia, & Liu, 2014).

  • Pharmaceutical Research : Although specific to drug use, research on N-(2-Methoxybenzyl)-2,3-dimethylaniline derivatives helps understand their interaction with biological systems, including their metabolism and potential effects. This knowledge is crucial in pharmaceutical research and drug development (Šuláková et al., 2021).

  • Environmental and Toxicological Studies : Studies on the environmental presence and potential toxicity of derivatives of N-(2-Methoxybenzyl)-2,3-dimethylaniline are crucial in environmental science and toxicology. This includes understanding the impact of such compounds on ecosystems and human health (Yoshida et al., 2015).

Safety And Hazards

N-(2-Methoxybenzyl)-2,3-dimethylaniline is associated with severe intoxication and deaths in humans . Case reports describe various toxic effects of its usage including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death .

Future Directions

The future directions of research on N-(2-Methoxybenzyl)-2,3-dimethylaniline could focus on further investigation of its mechanism of action, chemical, pharmacological, and toxicological properties to evaluate its potential harmful effects . There is also a need for more research on its pharmacological properties and the risks of serotonin toxicity when combining it with available serotonergic pharmacotherapy options .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-6-9-15(13(12)2)17-11-14-8-4-5-10-16(14)18-3/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGUFENDMJAKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-2,3-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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